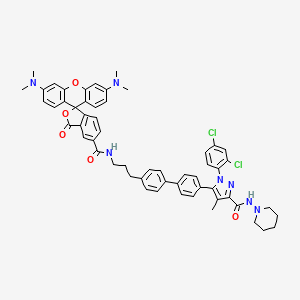![molecular formula C25H26N8O B611161 Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]- CAS No. 1260533-36-5](/img/structure/B611161.png)
Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-
概要
説明
TAS-116, also known as Pimitespib, is a novel, potent, and orally active inhibitor of heat shock protein 90 (HSP90) alpha and beta. HSP90 is a molecular chaperone involved in the stabilization and function of various proteins, many of which are implicated in cancer progression. TAS-116 has shown promising results in preclinical and clinical studies, particularly in the treatment of gastrointestinal stromal tumors (GIST) and other solid tumors .
科学的研究の応用
TAS-116 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HSP90 in various biochemical pathways.
Biology: Investigated for its effects on cellular processes such as protein folding, stress response, and apoptosis.
Medicine: Demonstrated efficacy in preclinical and clinical studies for the treatment of cancers, particularly GIST and other solid tumors
Industry: Potential applications in the development of new therapeutic agents and drug delivery systems.
生化学分析
Biochemical Properties
TAS-116 is a selective inhibitor of cytosolic HSP90α and β . It demonstrates potent antitumor activity by destabilizing and reducing proteins such as KIT, PDGFRA, HER2, and EGFR, which are involved in the growth and survival of cancer .
Cellular Effects
TAS-116 has shown to decrease cell survival of both X-ray and carbon ion–irradiated human cancer cell lines . It increases the number of radiation-induced γ-H2AX foci and delays the repair of DNA double-strand breaks . TAS-116 also decreases the expression of the cdc25 cell-cycle progression marker, markedly increasing G2–M arrest .
Molecular Mechanism
TAS-116 exerts its effects at the molecular level by inhibiting the two major DNA double-strand break repair pathways . It reduces the expression of proteins that mediate repair of DNA double-strand breaks by homologous recombination (RAD51) and nonhomologous end joining (Ku, DNA-PKcs), and suppresses the formation of RAD51 foci and phosphorylation/activation of DNA-PKcs .
Temporal Effects in Laboratory Settings
TAS-116-treated cells showed Tax downregulation until its complete elimination 60 hours after treatment . By contrast, IκB‐α gradually accumulated up to 48 hours .
Dosage Effects in Animal Models
In animal models, TAS-116 has shown promising delay in tumor growth compared with either individual treatment . The dosage of TAS-116 used in these studies ranged from 3.5 to 14 mg/kg/day .
Metabolic Pathways
TAS-116 is involved in the inhibition of HSP90, a chaperone protein that regulates the function of tumor growth–related proteins . HSP90 inhibition suppresses levels of key DNA double-strand break repair proteins .
Subcellular Localization
As an HSP90 inhibitor, it is likely to be found wherever HSP90 proteins are located, which includes the cytosol, endoplasmic reticulum, and mitochondria .
準備方法
The synthesis of TAS-116 involves the chemical optimization of an initial hit compound with a 4-(1H-indol-1-yl)benzamide core structure. The preparation of TAS-116 analogues is accomplished through coupling reactions with 4-substituted-pyrazolopyridines, which are prepared over several steps and appropriate benzonitriles .
化学反応の分析
TAS-116 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities .
作用機序
TAS-116 exerts its effects by selectively inhibiting HSP90 alpha and beta, leading to the destabilization and degradation of client proteins involved in cancer progression. This inhibition blocks multiple signaling pathways in tumor cells, resulting in anticancer activity. TAS-116 has shown to downregulate proteins such as KIT, PDGFRA, HER2, and EGFR, which are involved in the growth and survival of cancer cells .
類似化合物との比較
TAS-116 is compared with other HSP90 inhibitors such as geldanamycin and its derivatives. Unlike geldanamycin, TAS-116 has a better therapeutic index and reduced ocular toxicity, making it a more favorable candidate for clinical use . Other similar compounds include:
17-AAG (17-allylamino-17-demethoxygeldanamycin): An HSP90 inhibitor with significant toxicity issues.
17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin): Another HSP90 inhibitor with improved solubility but still associated with toxicity.
AUY922 (luminespib): A synthetic HSP90 inhibitor with promising preclinical results but limited clinical success due to adverse effects.
TAS-116 stands out due to its selectivity, oral bioavailability, and favorable safety profile .
特性
IUPAC Name |
3-ethyl-4-[4-[4-(1-methylpyrazol-4-yl)imidazol-1-yl]-3-propan-2-ylpyrazolo[3,4-b]pyridin-1-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N8O/c1-5-16-10-17(24(26)34)6-7-20(16)33-25-22(23(30-33)15(2)3)21(8-9-27-25)32-13-19(28-14-32)18-11-29-31(4)12-18/h6-15H,5H2,1-4H3,(H2,26,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVPMZUGELHVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)N)N2C3=NC=CC(=C3C(=N2)C(C)C)N4C=C(N=C4)C5=CN(N=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260533-36-5 | |
| Record name | TAS-116 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260533365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAS-116 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14876 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PIMITESPIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLO044MUDZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: TAS-116 is a selective inhibitor of Heat Shock Protein 90 (HSP90) α and β isoforms, which are primarily found in the cytosol. [, , , , ]
A: TAS-116 binds to the N-terminal ATP-binding pocket of HSP90, competing with ATP and preventing the chaperone's proper function. [, , ] This interaction is further stabilized by contacts with the ATP lid region and the hydrophobic pocket of HSP90. []
A: Inhibiting HSP90α/β with TAS-116 leads to the proteasomal degradation of numerous client proteins involved in various signaling pathways, including those involved in cell growth, proliferation, survival, and angiogenesis. [, , , , , , ] Examples of affected client proteins include KIT, PDGFRA, AKT, RAF1, HIF-1α, and components of the NF-κB pathway. [, , , , , , ]
A: Notably, TAS-116 selectively inhibits cytosolic HSP90α and β. It does not affect the activity of HSP90 paralogs such as endoplasmic reticulum GRP94 or mitochondrial TRAP1. [] This selectivity may contribute to a potentially improved safety profile compared to non-selective HSP90 inhibitors. [, ]
A: TAS-116 has a molecular formula of C24H27N7O and a molecular weight of 429.53 g/mol. [, ]
A: While specific spectroscopic data wasn't detailed within the provided abstracts, X-ray crystallography was used to elucidate the binding mode of a close TAS-116 analog (16d) within the HSP90 ATP-binding site. [, ] This structural information informs the understanding of TAS-116's interactions with its target.
A: TAS-116 was discovered through a comprehensive structure-activity relationship (SAR) study. [, ] Starting from a hit compound with a 4-(4-(quinolin-3-yl)-1H-indol-1-yl)benzamide structure, modifications were introduced to optimize for potency, selectivity, and oral bioavailability. [, ]
A: Key structural elements include the pyrazolo[3,4-b]pyridine core, the 3-ethyl and 3-isopropyl substituents on the benzamide and pyrazolopyridine moieties, respectively, and the 1-methyl-1H-pyrazol-4-yl group. [, ] These features contribute to its binding affinity and selectivity for HSP90α/β over other HSP90 family members. [, ]
A: While specific stability data is not presented in the abstracts, TAS-116 is described as "orally available" and suitable for oral administration in preclinical models and human clinical trials. [, , , , , , ] This suggests that the compound possesses sufficient stability for oral delivery and systemic absorption.
A: TAS-116 demonstrates good oral bioavailability in preclinical models (mice, rats, dogs) and humans. [, , ] It exhibits dose-proportional systemic exposure, meaning that drug concentrations in the body increase proportionally with increasing doses. [, ]
A: One pharmacodynamic marker of TAS-116 activity is the induction of HSP70 in peripheral blood mononuclear cells (PBMCs), which is observed in patients treated with the drug. [] HSP70 upregulation is a known consequence of HSP90 inhibition, serving as an indicator of target engagement. []
A: TAS-116 demonstrates potent antiproliferative and pro-apoptotic effects against a range of cancer cell lines, including: * Small cell lung cancer (SCLC) [] * Non-small cell lung cancer (NSCLC), including squamous cell carcinoma (LSCC) and KRAS-mutant NSCLC [] * Multiple myeloma [, ] * Gastric cancer [] * Adult T-cell leukemia/lymphoma (ATL) [] * Imatinib-resistant gastrointestinal stromal tumor (GIST) [, ]
A: Yes, TAS-116 exhibits significant antitumor activity in various xenograft mouse models of human cancers. [, , , , , , , , ] For example, it led to tumor shrinkage in models of gastric cancer, NSCLC, SCLC, and multiple myeloma, even when administered orally. [, , , ]
A: TAS-116 has been evaluated in several clinical trials, including a phase III trial in patients with advanced GIST refractory to imatinib, sunitinib, and regorafenib. [] In this trial, TAS-116 significantly prolonged progression-free survival compared to placebo (median 2.8 vs 1.4 months; hazard ratio 0.51; 95% CI 0.30-0.87; p = 0.006). [] Promising activity was also observed in patients with heavily pretreated GIST, NSCLC, and other solid tumors in phase I studies. [, , ]
A: The most common treatment-related adverse events reported in clinical trials of TAS-116 include: * Gastrointestinal disorders (diarrhea, decreased appetite, nausea) [, ] * Elevated liver enzymes (AST, ALT) [, , ] * Increased serum creatinine [, ] * Eye disorders [, ] * Fatigue []
A: Research on predictive biomarkers for TAS-116 is ongoing. Some studies suggest potential associations between tumor molecular features and treatment response. For instance: * In a study of TAS-116 combined with nivolumab in colorectal cancer, analysis of the tumor microenvironment showed higher densities of CD8+ T cells, regulatory T cells, and M2 macrophages in responders compared to non-responders. [] * In another study, patients with POLE gene mutations showed a trend towards better response to TAS-116 plus nivolumab. [] * Additionally, TAS-116 demonstrated efficacy in GIST patients with secondary KIT mutations detected in blood samples. []
ANone: Currently, monitoring response to TAS-116 therapy relies on standard clinical practice for the specific cancer type being treated. This typically involves: * Imaging techniques (CT, MRI, PET) to assess tumor size and progression. * Blood tests to monitor tumor markers and treatment-related side effects. * Clinical evaluation of symptoms and overall health status.
A: While not explicitly explored in all studies, there's evidence that TAS-116 can modulate the tumor immune microenvironment. In a preclinical model of multiple myeloma, TAS-116 enhanced the antitumor activity of bortezomib, potentially through its impact on the bone marrow microenvironment. [] Furthermore, when combined with the immune checkpoint inhibitor nivolumab in a clinical trial, TAS-116 showed activity in microsatellite stable (MSS) colorectal cancer, a tumor type often less responsive to immunotherapy. [] This suggests a potential role for TAS-116 in enhancing antitumor immunity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




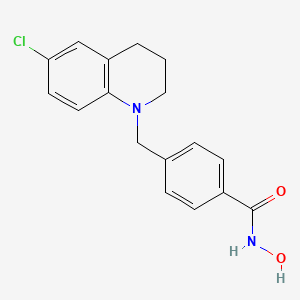
![4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B611085.png)
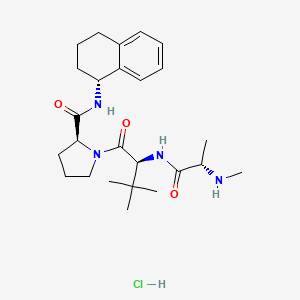
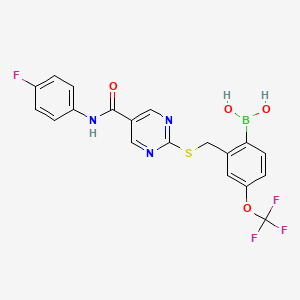
![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)
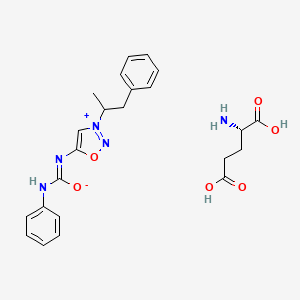
![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)
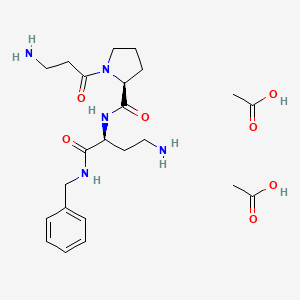
![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)
